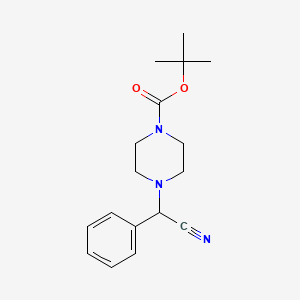

Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-[cyano(phenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15(13-18)14-7-5-4-6-8-14/h4-8,15H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDYPPSXUMRRJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672829 | |

| Record name | tert-Butyl 4-[cyano(phenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444891-21-8 | |

| Record name | 1,1-Dimethylethyl 4-(cyanophenylmethyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444891-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[cyano(phenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate basic properties

An In-Depth Technical Guide to the Basic Properties of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate

Abstract

This compound is a versatile synthetic intermediate of significant interest to the pharmaceutical and chemical industries.[1] Its unique molecular architecture, featuring a Boc-protected piperazine ring, a phenyl group, and a reactive nitrile moiety, positions it as a valuable building block for creating complex molecules, particularly in the development of novel therapeutics.[1] This guide provides a comprehensive analysis of the compound's core basic properties, delving into its structural significance, physicochemical characteristics, a plausible synthetic pathway, and its applications in drug discovery. The narrative is structured from the perspective of a senior application scientist, aiming to deliver not just data, but actionable insights into the causality behind its chemical behavior and utility.

Introduction to a Key Synthetic Intermediate

In the landscape of medicinal chemistry, certain molecular scaffolds appear with remarkable frequency due to their favorable pharmacological and pharmacokinetic properties. The piperazine ring is one such "privileged structure."

The Piperazine Motif in Medicinal Chemistry

The piperazine heterocycle is a cornerstone in drug design for several reasons. As a nitrogen-containing basic group, it can form multiple hydrogen bonds or ionic bonds with biological targets.[2] This dual-nitrogen structure allows for fine-tuning of a molecule's acid-base properties and lipophilicity, which are critical for absorption, distribution, metabolism, and excretion (ADME).[2] By modifying the piperazine nitrogens, chemists can modulate a compound's water solubility and its ability to cross cellular membranes, making it a highly adaptable component in drugs targeting a wide range of conditions, from central nervous system disorders to infectious diseases.[1][2]

Structural Dissection of the Title Compound

The subject of this guide, this compound, is a strategic functionalization of this core piperazine motif. Its structure can be deconstructed into three key components, each imparting specific functionality:

-

Boc-Protected Piperazine: The tert-butoxycarbonyl (Boc) group on one of the piperazine nitrogens serves as a protecting group. This is a crucial feature for synthetic chemists, as it deactivates the N-1 nitrogen, preventing it from reacting and allowing for selective functionalization of the N-4 nitrogen. This regiochemical control is fundamental to building complex molecular architectures efficiently.

-

The Cyano(phenyl)methyl Group: Attached to the N-4 nitrogen, this group is the primary source of the compound's synthetic versatility.

-

The phenyl ring introduces a site for potential hydrophobic or π-stacking interactions in downstream drug candidates.

-

The nitrile (cyano) group is a highly valuable chemical handle. It is relatively stable but can be readily converted into other functional groups, such as a primary amine (via reduction) or a carboxylic acid (via hydrolysis), opening up numerous pathways for molecular elaboration.

-

-

Asymmetric Center: The carbon atom bonded to the phenyl and cyano groups is a chiral center. This means the compound exists as a racemate, a mixture of two enantiomers, unless a stereoselective synthesis is employed. This is a critical consideration for drug development, where single enantiomers often exhibit different pharmacological activities.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 444891-21-8 | [3][4][5] |

| Molecular Formula | C₁₇H₂₃N₃O₂ | [3][4] |

| Molecular Weight | 301.38 g/mol | [3][4] |

| Common Synonyms | 1-Piperazinecarboxylic acid, 4-(cyanophenylmethyl)-, 1,1-dimethylethyl ester | [3][4] |

Core Physicochemical and Basic Properties

Understanding the fundamental properties of a synthetic intermediate is paramount to its effective use in research and development.

Basicity Analysis: The Core Property

The defining "basic" property of this molecule stems from the unprotected tertiary amine at the N-4 position of the piperazine ring. The lone pair of electrons on this nitrogen is available to accept a proton, making the compound a Brønsted-Lowry base.

-

pKa Causality: The N-1 nitrogen, being part of a carbamate ester, has its lone pair delocalized by the adjacent carbonyl group, rendering it essentially non-basic under typical physiological conditions. Therefore, the molecule behaves as a mono-basic species. The pKa of the conjugate acid of this tertiary amine is predicted to be in the range of 7.5 - 8.5 . This value is significant because it means the compound will be substantially protonated and positively charged at physiological pH (~7.4), which strongly influences its solubility and interaction with biological systems.

-

Implications in Drug Development: This inherent basicity is often leveraged to improve the aqueous solubility of drug candidates through the formation of pharmaceutically acceptable salts (e.g., hydrochloride, citrate). Furthermore, this property can lead to lysosomal trapping, a mechanism where basic compounds accumulate in the acidic environment of lysosomes, which can affect drug distribution and half-life.

Solubility and Stability

Field experience and supplier data indicate that the compound exhibits favorable physical properties for a synthetic intermediate.

-

Solubility: It is reported to be compatible with a variety of common organic solvents, which is advantageous for its use in a wide range of reaction conditions.[1]

-

Stability: The compound possesses good thermal stability, allowing for flexibility in reaction and purification temperatures.[1][6] For long-term storage, it should be kept at room temperature in a dry, well-ventilated location.[6][7][8]

Synthesis and Characterization

A robust and reproducible synthetic route is essential for any valuable building block. While multiple routes may exist, a plausible and efficient method is the Strecker reaction, a classic multi-component reaction.

Plausible Synthetic Route: The Strecker Reaction

This approach involves the one-pot reaction of an aldehyde (benzaldehyde), an amine (N-Boc-piperazine), and a cyanide source. This method is highly efficient for creating α-aminonitriles.

Caption: Plausible synthetic route via a one-pot Strecker reaction.

Experimental Protocol: Strecker Synthesis

This protocol is a self-validating system. Each step includes causality, and checkpoints ensure the reaction is proceeding as expected before moving to the next phase.

-

Vessel Preparation: To a flame-dried 250 mL round-bottom flask under an inert argon atmosphere, add N-Boc-piperazine (1.0 eq.). Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

Solvent Addition: Dissolve the starting material in anhydrous methanol (approx. 0.5 M concentration). Stir until fully dissolved. Causality: Methanol is a suitable polar protic solvent for dissolving the reactants and facilitating the reaction.

-

Aldehyde Addition: Add benzaldehyde (1.0 eq.) dropwise to the stirred solution at room temperature. Stir the mixture for 30 minutes. Causality: This allows for the formation of the iminium ion intermediate in situ.

-

Cyanide Addition: Add trimethylsilyl cyanide (TMSCN) (1.1 eq.) dropwise via syringe at 0 °C (ice bath). Causality: TMSCN is a safer and more soluble cyanide source than alkali metal cyanides. The addition is performed at 0 °C to control the exotherm of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Causality: Monitoring ensures the reaction is complete, preventing unnecessary reaction time and maximizing yield.

-

Work-up and Extraction: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Causality: The bicarbonate quench neutralizes any acid and removes excess cyanide. The extraction isolates the desired organic product from the aqueous phase.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Causality: This step removes unreacted starting materials and byproducts to yield the pure final compound.

Analytical Characterization Workflow

Post-synthesis, a rigorous analytical workflow is required to confirm the structure and purity of the compound.

Caption: Standard workflow for purification and analytical validation.

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile starting point for creating diverse libraries of new chemical entities.

Role as a Versatile Scaffolding Intermediate

This compound serves as an intermediate in the synthesis of various pharmaceuticals.[1] Its pre-installed, protected piperazine core streamlines synthetic routes, allowing researchers to focus on elaborating the cyano(phenyl)methyl portion of the molecule. This efficiency is critical in the fast-paced environment of drug discovery.[1]

Potential Therapeutic Areas

Research has utilized this and structurally related piperazine compounds in programs targeting:

-

Neuroscience: Development of novel agents for conditions like depression and anxiety.[1]

-

Pain and Inflammation: Synthesis of new analgesics and anti-inflammatory drugs.[1]

Chemical Derivatization Pathways

The nitrile group is the key to unlocking a wide array of derivatives. This chemical flexibility allows for the exploration of diverse chemical space from a single intermediate.

Caption: Key derivatization pathways of the nitrile functional group.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhaling dust or vapors and prevent contact with skin and eyes.[6][9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of the material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in organic synthesis and medicinal chemistry. Its core basicity, conferred by the piperazine ring, provides desirable physicochemical properties, while its protected nitrogen and versatile nitrile group offer precise control and broad synthetic potential. By understanding the causality behind its properties and the protocols for its use, researchers can fully leverage this intermediate to accelerate the discovery and development of next-generation therapeutics.

References

- Chem-Impex International. (n.d.). This compound.

-

Firth, J. D., O'Brien-Brown, J., & Kassiou, M. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 295–299. [Link]

- ChemBK. (2024). tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate.

- SynHet. (n.d.). Tert-butyl4-[4-(2-amino-3-cyano-5-ethoxycarbonyl-6-methyl-4H-pyran-4-yl)-2-cyanophenyl]piperazine-1-carboxylate.

- PubChem. (n.d.). Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate.

- Sigma-Aldrich. (n.d.). tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate.

-

IUCr Journals. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)- 2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. IUCrData, 6(3). [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 172. [Link]

- ChemicalBook. (2023). TERT-BUTYL4-(CYANO(PHENYL)METHYL)PIPERAZINE-1-CARBOXYLATE.

- MedChemExpress. (2025). tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate-SDS.

- precisionFDA. (n.d.). TERT-BUTYL 4-CYANO-4-((TOSYLOXY)-METHYL)PIPERIDINE-1-CARBOXYLATE.

-

IUCr. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E, E77, 295-299. [Link]

- ChemicalBook. (2023). TERT-BUTYL4-(CYANO(PHENYL)METHYL)PIPERAZINE-1-CARBOXYLATE | 444891-21-8.

-

Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

- SynHet. (n.d.). tert-butyl4-[[4-[(carbamoylhydrazinylidene)methyl]phenyl]methyl]piperazine-1-carboxylate.

- Fisher Scientific. (n.d.). eMolecules this compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. connectjournals.com [connectjournals.com]

- 3. TERT-BUTYL4-(CYANO(PHENYL)METHYL)PIPERAZINE-1-CARBOXYLATE | 444891-21-8 [chemicalbook.com]

- 4. TERT-BUTYL4-(CYANO(PHENYL)METHYL)PIPERAZINE-1-CARBOXYLATE | 444891-21-8 [chemicalbook.com]

- 5. eMolecules this compound | Fisher Scientific [fishersci.com]

- 6. chembk.com [chembk.com]

- 7. Tert-butyl4-[4-(2-amino-3-cyano-5-ethoxycarbonyl-6-methyl-4H-pyran-4-yl)-2-cyanophenyl]piperazine-1-carboxylate [synhet.com]

- 8. Tert-butyl4-[[4-[(carbamoylhydrazinylidene)methyl]phenyl]methyl]piperazine-1-carboxylate [synhet.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate is a versatile building block in medicinal chemistry, frequently employed as an intermediate in the synthesis of novel therapeutic agents.[1] Its unique molecular architecture, featuring a piperazine ring mono-protected with a tert-butyloxycarbonyl (Boc) group and substituted with a cyano(phenyl)methyl moiety, offers a valuable scaffold for the development of diverse compounds, including potential analgesics, anti-inflammatory agents, and central nervous system modulators.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug discovery and development, influencing aspects from reaction optimization and purification to formulation and bioavailability.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailing both predicted properties and the experimental methodologies for their empirical determination. The protocols described herein are designed to be self-validating, providing a robust framework for researchers to characterize this and similar molecules with high fidelity.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some of these values are derived from computational predictions, they provide a valuable starting point for experimental design.

| Property | Value / Predicted Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 444891-21-8 | [2][3] |

| Molecular Formula | C₁₇H₂₃N₃O₂ | [2][3] |

| Molecular Weight | 301.38 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid (Expected) | - |

| Melting Point | Not available (experimentally) | - |

| Boiling Point | 433.6±45.0 °C (Predicted) | [4] |

| Density | 1.084±0.06 g/cm³ (Predicted) | [4] |

| pKa | 10.57±0.10 (Predicted, for the piperazine nitrogen) | [4] |

| Solubility | Soluble in common organic solvents like dichloromethane, ethanol, methanol, ethyl acetate, and DMSO (Expected). | - |

Experimental Characterization Protocols

The following sections detail the experimental workflows for the precise determination of the key physicochemical properties of this compound. The rationale behind each step is provided to offer a deeper understanding of the experimental design.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, a sharp melting range of 0.5-1.0°C is expected.

Methodology: Capillary Melting Point Method

This method is widely used due to its simplicity and accuracy.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered using a mortar and pestle.[5] The fine powder is then packed into a capillary tube to a height of approximately 3 mm.[6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.

-

Measurement: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (1-2°C per minute) near the expected melting point to ensure accuracy.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.[7]

Causality of Experimental Choices:

-

Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting point reading.[5]

-

Slow Heating Rate: A slow heating rate near the melting point allows for thermal equilibrium to be established between the sample, the thermometer, and the heating block, which is crucial for an accurate determination.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. TERT-BUTYL4-(CYANO(PHENYL)METHYL)PIPERAZINE-1-CARBOXYLATE | 444891-21-8 [chemicalbook.com]

- 3. TERT-BUTYL4-(CYANO(PHENYL)METHYL)PIPERAZINE-1-CARBOXYLATE | 444891-21-8 [chemicalbook.com]

- 4. 681508-91-8 CAS MSDS (TERT-BUTYL 4-[4-[(METHYLAMINO)METHYL]PHENYL]PIPERAZINE-1-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate, a key intermediate in the development of novel therapeutics. The primary focus is on the elucidation of a robust and efficient one-pot, three-component Strecker reaction pathway. This document delves into the mechanistic underpinnings of this synthesis, offers a detailed experimental protocol, and outlines the necessary characterization and purification techniques. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, aiming to provide both theoretical insights and practical, field-proven methodologies. The piperazine moiety is a significant pharmacophore in medicinal chemistry, and understanding the synthesis of its derivatives is crucial for the advancement of new chemical entities.[1]

Introduction: The Significance of Substituted Piperazines in Medicinal Chemistry

The piperazine ring system is a recurring motif in a vast array of pharmaceuticals, lauded for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule.[1] Its presence can enhance aqueous solubility, bioavailability, and receptor-binding affinity. Consequently, the development of efficient synthetic routes to novel piperazine derivatives is of paramount importance in drug discovery. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the realms of analgesics, anti-inflammatory agents, and therapeutics targeting the central nervous system.[1]

The structure of the target molecule, featuring a Boc-protected piperazine, a phenyl group, and a nitrile, lends itself to a variety of subsequent chemical transformations, making it a valuable intermediate for library synthesis and lead optimization campaigns. This guide will focus on the most direct and atom-economical approach to its synthesis: the one-pot Strecker reaction.

The Synthetic Pathway: A Mechanistic Exploration of the Strecker Reaction

The synthesis of this compound is most effectively achieved through a one-pot, three-component Strecker reaction. This elegant and convergent approach involves the simultaneous reaction of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine), benzaldehyde, and a cyanide source, typically potassium cyanide (KCN) or sodium cyanide (NaCN).

The reaction proceeds through a well-established mechanism:

-

Imine Formation: The reaction initiates with the nucleophilic attack of the secondary amine of N-Boc-piperazine on the carbonyl carbon of benzaldehyde. This is followed by dehydration to form a reactive iminium ion intermediate. The formation of this intermediate is often the rate-determining step and can be facilitated by mildly acidic conditions or the use of a dehydrating agent.

-

Nucleophilic Addition of Cyanide: The cyanide ion (CN⁻), a potent nucleophile, then attacks the electrophilic carbon of the iminium ion. This step forms the crucial carbon-carbon bond and results in the formation of the α-aminonitrile product, this compound.

This one-pot methodology is highly advantageous as it avoids the isolation of the potentially unstable imine intermediate, thereby improving overall efficiency and yield.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating experimental protocol for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| tert-Butyl piperazine-1-carboxylate | C₉H₁₈N₂O₂ | 186.25 | 1.86 g | 10 |

| Benzaldehyde | C₇H₆O | 106.12 | 1.06 g (1.02 mL) | 10 |

| Potassium Cyanide | KCN | 65.12 | 0.72 g | 11 |

| Methanol | CH₄O | 32.04 | 20 mL | - |

| Water | H₂O | 18.02 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Brine (saturated NaCl solution) | NaCl/H₂O | - | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | - |

Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Neutralize all cyanide-containing waste with bleach before disposal.

3.2. Reaction Setup and Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl piperazine-1-carboxylate (1.86 g, 10 mmol) and methanol (20 mL). Stir the mixture at room temperature until the solid is completely dissolved.

-

To this solution, add benzaldehyde (1.06 g, 1.02 mL, 10 mmol).

-

In a separate beaker, carefully dissolve potassium cyanide (0.72 g, 11 mmol) in a minimal amount of water (approximately 3-4 mL).

-

Slowly add the aqueous potassium cyanide solution dropwise to the stirred methanolic solution of the amine and aldehyde over a period of 10-15 minutes.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

3.3. Work-up and Isolation

-

Upon completion of the reaction, pour the mixture into a separatory funnel containing 50 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

3.4. Purification

The crude product is purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) is typically effective.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

4.1. Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₂₃N₃O₂ |

| Molecular Weight | 301.38 g/mol |

| Appearance | White to off-white solid |

4.2. Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperazine ring protons, the methine proton adjacent to the phenyl and cyano groups, and the aromatic protons of the phenyl ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the piperazine ring, the methine carbon, the nitrile carbon, and the carbons of the phenyl ring.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the nitrile (C≡N) stretching vibration (typically around 2220-2260 cm⁻¹), the carbonyl (C=O) stretching of the Boc group (around 1680-1700 cm⁻¹), and C-H stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product.

Logical and Experimental Workflow Visualization

To provide a clear visual representation of the processes described, the following diagrams have been generated.

5.1. Synthesis Pathway Diagram

Caption: One-pot Strecker synthesis of the target compound.

5.2. Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis and purification.

Conclusion

This technical guide has detailed a reliable and efficient synthesis of this compound via a one-pot Strecker reaction. The provided experimental protocol, coupled with a mechanistic understanding and characterization guidelines, offers a comprehensive resource for researchers in the field. The causality behind experimental choices, such as the one-pot approach to maximize efficiency and the purification by column chromatography to ensure high purity, has been explained. This self-validating system, from reaction setup to final characterization, ensures the reproducibility and integrity of the synthesis. The strategic importance of this intermediate in medicinal chemistry underscores the value of a well-documented and robust synthetic methodology.

References

-

PubChem. tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate. [Link]

-

Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

-

PMC - NIH. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link]

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

-

PMC - NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

PubChem. tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate. [Link]

-

ResearchGate. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. [Link]

-

SciSpace. Zr(HSO4)4 Catalyzed One-Pot Strecker Synthesis of α-Amino Nitriles from Aldehydes. [Link]

-

Organic Chemistry Portal. Synthesis of Iminonitriles by Oxone/TBAB-Mediated One-Pot Oxidative Three-Component Strecker Reaction. [Link]

- Google Patents. Synthesis method of N-Boc piperazine.

-

ResearchGate. One‐Pot Synthesis of α‐Amino Nitrile Units through Alkylative Strecker Cyanation from Formamides. [Link]

Sources

Mechanism of action of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate derivatives

An In-Depth Technical Guide to the Mechanism of Action of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate Derivatives

Introduction: The Privileged Scaffold in Modern Drug Discovery

The compound this compound represents a quintessential starting point in medicinal chemistry—a versatile intermediate rather than a final, biologically active agent. Its structure contains a piperazine ring, a feature so frequently found in successful pharmaceuticals that it is termed a "privileged scaffold".[1][2] The inherent properties of the piperazine ring—its basicity, ability to form hydrogen bonds, and rigid conformation—make it an ideal anchor for constructing molecules with high affinity and specificity for biological targets.[3][4]

This guide will deconstruct the mechanistic possibilities unlocked by derivatives of this specific scaffold. The core structure consists of:

-

A Piperazine Core: A six-membered ring with two opposing nitrogen atoms, providing a rigid framework and key interaction points.[3]

-

A Boc-Protecting Group (tert-butyl ... carboxylate): This group renders one of the piperazine nitrogens non-basic and sterically hindered. In drug development, this group is typically removed to allow the nitrogen to interact with the target protein or is replaced with other functional groups to modulate pharmacological properties.

-

A Cyano(phenyl)methyl Moiety: This group provides a lipophilic phenyl ring for potential aromatic interactions and a cyano group, which can act as a hydrogen bond acceptor or be further modified.

The mechanism of action of any given derivative is not defined by this starting block but by the specific chemical modifications made to it. We will explore the most prominent and pharmacologically significant mechanisms that arise from this scaffold, focusing on its role in modulating G-Protein Coupled Receptors (GPCRs), a superfamily of proteins central to human physiology and disease.

Part 1: The Piperazine Scaffold as a Modulator of Aminergic GPCRs

Arylpiperazine derivatives are exceptionally prominent as ligands for aminergic GPCRs, which include dopamine, serotonin, and adrenergic receptors.[1][2] These receptors are critical targets for treating central nervous system (CNS) disorders. Derivatives of our core scaffold are ideally suited to be developed into antagonists for these systems, particularly the dopamine D3 receptor, a key target in addiction and psychiatric disorders.[5][6]

Mechanism of Action: Dopamine D3 Receptor Antagonism

Dopamine D3 receptors are primarily coupled to the Gαi inhibitory signaling pathway. Upon activation by dopamine, the receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A D3 antagonist derived from our scaffold would function by competitively binding to the receptor's orthosteric site, preventing dopamine from binding and activating this cascade.[6] This blockade prevents the downstream cellular response, which is the therapeutic goal in conditions characterized by excessive D3 receptor signaling.

The design of such an antagonist would involve removing the Boc group and replacing it with a more complex chain that interacts with key residues in the D3 receptor binding pocket. The phenyl group from the original scaffold can serve as a crucial anchor, forming π-π stacking or hydrophobic interactions.

Signaling Pathway: Gαi-Coupled Receptor Inhibition

The following diagram illustrates the canonical Gαi signaling pathway and the point of intervention for a D3 receptor antagonist.

Caption: D3 antagonist blocks dopamine binding, preventing Gαi-mediated inhibition of adenylyl cyclase.

Experimental Protocol: Radioligand Binding Assay for D3 Receptor Affinity

To validate that a derivative binds to the D3 receptor, a competitive radioligand binding assay is the gold standard. This protocol determines the affinity (Ki) of the test compound.

Objective: To determine the binding affinity of a hypothetical derivative, "Compound X," for the human dopamine D3 receptor.

Materials:

-

HEK293 cells stably expressing the human D3 receptor.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Radioligand: [¹²⁵I]-IABN (a high-affinity D2/D3 antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

Compound X, dissolved in DMSO and serially diluted.

-

Scintillation vials and cocktail.

-

Glass fiber filters and a cell harvester.

Methodology:

-

Membrane Preparation: Culture and harvest HEK293-hD3 cells. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of 10 µM Haloperidol (for non-specific binding).

-

50 µL of serially diluted Compound X.

-

-

Radioligand Addition: Add 50 µL of [¹²⁵I]-IABN at a final concentration near its Kd value (e.g., 50 pM) to all wells.

-

Incubation: Add 100 µL of the membrane preparation to each well. Incubate the plate at room temperature for 90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add a scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of Compound X.

-

Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Parameter | Description | Example Value |

| IC50 | Concentration of Compound X that inhibits 50% of specific radioligand binding. | 1.5 nM |

| Ki | Binding affinity constant of Compound X for the D3 receptor. | 0.7 nM[6] |

| D2/D3 Selectivity | Ratio of Ki at D2 receptor to Ki at D3 receptor. | >100-fold[5] |

Part 2: The Scaffold in Chemokine Receptor Antagonism

Chemokine receptors are GPCRs that mediate cell migration in response to inflammatory signals. The C-C chemokine receptor type 2 (CCR2) and its ligand CCL2 (MCP-1) are deeply implicated in inflammatory diseases like rheumatoid arthritis and atherosclerosis.[7] The piperazine scaffold is a key structural element in many potent CCR2 antagonists.[7][8]

Mechanism of Action: CCR2 Antagonism

CCR2 is primarily coupled to the Gαq pathway. Ligand binding triggers the activation of phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 stimulates the release of calcium from intracellular stores, a key signal for cell migration (chemotaxis). A piperazine-based CCR2 antagonist physically occupies the receptor, preventing CCL2 from binding and blocking this entire downstream cascade.[9] This inhibits the recruitment of monocytes to sites of inflammation, representing the therapeutic mechanism.

Signaling Pathway: Gαq-Coupled Receptor and Calcium Mobilization

This diagram shows the CCR2 signaling pathway and the antagonist's point of action.

Caption: CCR2 antagonist blocks CCL2 binding, preventing PLC activation and subsequent calcium release.

Experimental Protocol: Calcium Flux Functional Assay

This assay measures the functional consequence of receptor binding—the inhibition of ligand-induced calcium mobilization. It is used to determine the potency (IC50) of an antagonist.

Objective: To determine the potency of "Compound Y" in antagonizing CCL2-induced calcium flux in a CCR2-expressing cell line.

Materials:

-

CHO or HEK293 cells stably expressing human CCR2.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Human CCL2 (MCP-1).

-

Compound Y, serially diluted in assay buffer.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Methodology:

-

Cell Plating: Seed CCR2-expressing cells into a black, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Aspirate the culture medium and add the Fluo-4 AM dye solution. Incubate for 60 minutes at 37°C to allow the dye to enter the cells.

-

Compound Addition: Wash the cells with assay buffer. Add the serially diluted Compound Y to the appropriate wells and incubate for 15-30 minutes. This is the antagonist pre-incubation step.

-

Fluorescence Reading: Place the plate in the fluorescence reader. Begin reading the baseline fluorescence of each well.

-

Agonist Injection: After establishing a stable baseline (10-20 seconds), use the automated injector to add CCL2 at a concentration that elicits a robust response (typically the EC80).

-

Data Collection: Continue reading fluorescence for an additional 90-120 seconds to capture the peak calcium response.

-

Data Analysis:

-

The response is measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Normalize the data, setting the response with no antagonist as 100% and the response with no agonist as 0%.

-

Plot the percent response against the log concentration of Compound Y.

-

Fit the data to a four-parameter logistic model to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the CCL2-induced response.

-

| Parameter | Description | Example Value |

| EC80 of CCL2 | Concentration of CCL2 that produces 80% of the maximal calcium flux response. | ~5 nM |

| IC50 of Compound Y | Concentration of Compound Y that inhibits 50% of the CCL2-induced response. | 25 nM[7] |

Part 3: Medicinal Chemistry Workflow & Structure-Activity Relationships (SAR)

The development of a potent and selective drug from a starting scaffold like this compound is an iterative process. The goal is to systematically modify the structure to optimize its affinity, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

Workflow: From Scaffold to Lead Candidate

The process follows a logical, cyclical path of design, synthesis, and testing.

Caption: The iterative cycle of medicinal chemistry: design, synthesis, testing, and analysis.

Key Structure-Activity Relationships (SAR)

-

N1-Substitution (Boc Group Position): Removing the Boc group and adding different substituents is the most critical modification. Long-chain aryl amides, for example, can confer high affinity for dopamine D3 receptors.[6]

-

N4-Substitution (Cyano(phenyl)methyl Position): The phenyl group can be substituted (e.g., with halogens like in dichlorophenyl derivatives) to enhance affinity and selectivity for specific receptors.[5] The cyano group can be replaced with other hydrogen bond acceptors or removed entirely.

-

Stereochemistry: The spatial arrangement of substituents is often critical for high-affinity binding. Chiral synthesis or separation of enantiomers is a key step to identify the more active stereoisomer.[10]

Conclusion

This compound is a foundational building block in drug discovery. Its derivatives do not possess a single, universal mechanism of action. Instead, the piperazine scaffold provides a versatile framework that, through rational chemical modification, can be tailored to antagonize a wide array of G-Protein Coupled Receptors. The most prominent mechanisms involve the competitive blockade of aminergic receptors in the central nervous system (e.g., Dopamine D3) and chemokine receptors involved in inflammation (e.g., CCR2). The journey from this simple intermediate to a potential therapeutic agent is a testament to the power of iterative design, synthesis, and rigorous pharmacological testing, guided by a deep understanding of structure-activity relationships.

References

-

Bołdani, M., & Bojarski, A. J. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences. [Link][1]

-

MDPI. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. [Link][2]

-

ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link][3]

-

Podlewska, S., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link][10]

-

Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. [Link][9]

-

Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link][4]

-

Carter, P. H., et al. (2010). Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS Medicinal Chemistry Letters. [Link][7]

-

ResearchGate. (n.d.). Antagonists at the neurokinin receptors - Recent patent literature. [Link][12]

-

Llaveria, J., et al. (2015). Novel N-thiazolyl piperazine-1-carboxamide CCR2 antagonists – investigation of an unexpected reaction with glutathione. MedChemComm. [Link][8]

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. [Link][13]

-

Grundt, P., et al. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of Medicinal Chemistry. [Link][5]

-

Grundt, P., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry. [Link][6]

Sources

- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. connectjournals.com [connectjournals.com]

- 5. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel N-thiazolyl piperazine-1-carboxamide CCR2 antagonists – investigation of an unexpected reaction with glutathione - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis and Spectroscopic Landscape of a Key Pharmaceutical Intermediate: A Technical Guide to Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic and synthetic profile of tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate, a crucial building block in contemporary drug discovery and development. Aimed at researchers, medicinal chemists, and process scientists, this document synthesizes critical data to facilitate the efficient and accurate use of this versatile piperazine derivative.

Introduction: The Strategic Importance of Substituted Piperazines

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas. Its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic properties make it a desirable component in the design of novel therapeutics. This compound (C₁₇H₂₃N₃O₂, Molar Mass: 301.39 g/mol , CAS: 444891-21-8) is a valuable intermediate, offering a unique combination of a protected piperazine, a chiral center, and a nitrile group, which can be further elaborated into a variety of functional groups.[1][2][3] This guide will provide a comprehensive overview of its spectroscopic signature and a detailed synthetic protocol.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound features a piperazine ring N-substituted with a tert-butoxycarbonyl (Boc) protecting group and a cyanophenylmethyl group at the N4 position. The Boc group is a widely used protecting group in organic synthesis due to its stability under a range of conditions and its facile removal under acidic conditions. The cyanophenylmethyl substituent introduces a stereocenter and a versatile nitrile functionality.

Spectroscopic Characterization: A Multi-faceted Approach

A thorough understanding of the spectroscopic properties of a compound is paramount for its unambiguous identification and quality control. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the title compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.25 - 7.45 | Multiplet | 5H |

| CH(Ph)CN | 4.80 - 4.90 | Singlet | 1H |

| Piperazine-H (proximal to Boc) | 3.40 - 3.60 | Multiplet | 4H |

| Piperazine-H (proximal to CH(Ph)CN) | 2.50 - 2.70 | Multiplet | 4H |

| tert-Butyl-H | 1.47 | Singlet | 9H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Boc) | ~154.5 |

| Phenyl C (quaternary) | ~135.0 |

| Phenyl CH | ~129.0, ~128.5, ~127.0 |

| CN | ~118.0 |

| C(CH₃)₃ (Boc) | ~80.0 |

| CH(Ph)CN | ~60.0 |

| Piperazine CH₂ (proximal to Boc) | ~49.0 |

| Piperazine CH₂ (proximal to CH(Ph)CN) | ~44.0 |

| C(CH₃)₃ (Boc) | ~28.5 |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

Table 3: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2240 | Medium |

| C=O (Carbonyl, Boc) | ~1690 | Strong |

| C-H (Aromatic) | ~3030 | Medium |

| C-H (Aliphatic) | 2850-2980 | Strong |

| C-O (Ester) | ~1160 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to determine the mass-to-charge ratio of ions. For this compound, electrospray ionization (ESI) is a suitable method.

Table 4: Expected Mass Spectrometry Data

| Ion | [M+H]⁺ | [M+Na]⁺ |

| Calculated m/z | 302.1919 | 324.1738 |

The fragmentation pattern in the MS/MS spectrum would likely show the loss of the tert-butyl group (57 Da) or the entire Boc group (101 Da) as a primary fragmentation pathway.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. The following protocol is a generalized procedure based on established synthetic methodologies for similar compounds.

Materials and Reagents

-

Tert-butyl piperazine-1-carboxylate

-

2-Bromo-2-phenylacetonitrile

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetonitrile (CH₃CN) or other suitable solvent

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Experimental Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl piperazine-1-carboxylate (1.0 eq) and a suitable solvent such as acetonitrile.

-

Addition of Base: Add a base, such as potassium carbonate (1.5 - 2.0 eq), to the solution.

-

Addition of Electrophile: Add 2-bromo-2-phenylacetonitrile (1.0 - 1.1 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Diagram 1: Synthetic Workflow

Caption: A generalized workflow for the synthesis of the title compound.

Conclusion: A Versatile Tool for Drug Discovery

This technical guide has provided a comprehensive overview of the spectroscopic properties and a reliable synthetic route for this compound. The detailed NMR, IR, and MS data serve as a crucial reference for the characterization and quality control of this important pharmaceutical intermediate. The provided synthesis protocol offers a practical and efficient method for its preparation. As the demand for novel therapeutics continues to grow, the availability of well-characterized and readily accessible building blocks like this compound will be instrumental in accelerating the drug discovery process.

References

Sources

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crystallographic analysis of tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate, a molecule of significant interest in medicinal chemistry. The piperazine scaffold is a cornerstone in the design of therapeutic agents, and a precise understanding of its three-dimensional structure is paramount for rational drug design and development.[1][2][3][4][5] This guide will provide a comprehensive overview of the synthesis, crystallization, and structural elucidation of the title compound, grounded in established scientific principles and methodologies.

The Significance of Piperazine Derivatives in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting various conditions, including neurological and cardiovascular diseases.[1][2][3] Its unique structural and physicochemical properties, such as its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, make it a versatile building block for creating potent and selective therapeutics.[1][4] The precise geometry of piperazine derivatives, including the conformation of the six-membered ring and the spatial orientation of its substituents, dictates their biological activity. Therefore, single-crystal X-ray diffraction, a powerful technique for determining the atomic and molecular structure of crystalline materials, is an indispensable tool in the development of new piperazine-based drugs.[6][7][8][9][10]

Synthesis and Crystallization

The synthesis of this compound can be achieved through a nucleophilic substitution reaction, a common strategy for the elaboration of piperazine derivatives.

Experimental Protocol: Synthesis

A representative synthetic route involves the reaction of tert-butyl piperazine-1-carboxylate with 2-bromo-2-phenylacetonitrile.

-

Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in a suitable aprotic solvent such as acetonitrile, add a base like potassium carbonate (1.5 eq.).

-

Addition of Reagent: Slowly add a solution of 2-bromo-2-phenylacetonitrile (1.1 eq.) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis.[8] For the title compound, slow evaporation of a saturated solution is a viable method.

-

Solvent Selection: Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethyl acetate/hexanes, methanol, or acetone).

-

Slow Evaporation: Loosely cover the vessel containing the solution to allow for slow evaporation of the solvent at room temperature.

-

Crystal Formation: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals of this compound are expected to form.

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and the overall molecular conformation.[6][7][9][10]

Experimental Workflow: Single-Crystal X-ray Diffraction

The following diagram illustrates the typical workflow for determining a crystal structure.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal vibrations.[7] The crystal is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected by a detector.[6][9] The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to overcome the "phase problem" and subsequently refined using full-matrix least-squares on F².

Molecular and Crystal Structure of this compound

While a specific crystallographic information file (CIF) for the title compound is not publicly available, the crystal structure of the analogous compound, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, provides valuable insights into the expected structural features.[11][12][13]

Molecular Conformation

The piperazine ring is anticipated to adopt a stable chair conformation, which minimizes steric strain. The bulky tert-butyl carboxylate and the cyano(phenyl)methyl substituents are likely to occupy equatorial positions to reduce 1,3-diaxial interactions. The nitrogen atom of the piperazine ring attached to the tert-butyl carboxylate group is expected to be sp² hybridized due to the delocalization of its lone pair into the carbonyl group, resulting in a trigonal planar geometry around this nitrogen.[11][12][13] The other nitrogen atom, bonded to the cyano(phenyl)methyl group, will exhibit sp³ hybridization with a trigonal pyramidal geometry.

Caption: Key structural features of the title compound.

Crystallographic Data (Hypothetical)

The following table presents hypothetical crystallographic data for this compound, based on typical values for similar organic molecules.

| Parameter | Value |

| Chemical formula | C₁₇H₂₃N₃O₂ |

| Formula weight | 301.39 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.5 |

| c (Å) | 15.0 |

| α (°) | 90 |

| β (°) | 98 |

| γ (°) | 90 |

| Volume (ų) | 1325 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.25 |

| R-factor (%) | < 5 |

Intermolecular Interactions

In the absence of strong hydrogen bond donors, the crystal packing is likely to be dominated by weaker intermolecular interactions such as C-H···O and C-H···π interactions.[11][12] These interactions play a crucial role in stabilizing the crystal lattice. Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts.

Spectroscopic Characterization

In addition to X-ray crystallography, other spectroscopic techniques are essential for the comprehensive characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure in solution.[14][15][16][17][18] The chemical shifts and coupling constants of the protons and carbons in the piperazine ring and its substituents provide detailed information about the connectivity and chemical environment of the atoms.[14][15] Dynamic NMR studies can also be employed to investigate conformational changes in solution, such as the ring inversion of the piperazine moiety.[15][16][17][18]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.[14] The fragmentation pattern observed in the mass spectrum can provide additional structural information.[14]

Conclusion

This technical guide has provided a comprehensive overview of the determination and analysis of the crystal structure of this compound. A thorough understanding of the three-dimensional architecture of this and related piperazine derivatives is fundamental to advancing the design and development of new therapeutic agents. The integration of single-crystal X-ray diffraction with other analytical techniques provides a powerful platform for elucidating structure-activity relationships and optimizing the properties of drug candidates.

References

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. Available at: [Link]

-

The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Single crystal X-ray diffraction. Fiveable. Available at: [Link]

-

Single Crystal X-ray Diffraction. University of York. Available at: [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]

-

Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]

-

Piperazine & Derivatives. Adani Pharmachem Private Limited. Available at: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. Available at: [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health. Available at: [Link]

-

Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. National Institutes of Health. Available at: [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

-

(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. Available at: [Link]

-

Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate. PubChem. Available at: [Link]

-

Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)- 2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. ResearchGate. Available at: [Link]

-

(IUCr) Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. International Union of Crystallography. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. adanipharma.net [adanipharma.net]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. fiveable.me [fiveable.me]

- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. pulstec.net [pulstec.net]

- 11. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.iucr.org [journals.iucr.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

Solubility and stability of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate

An In-depth Technical Guide to the Solubility and Stability of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

This compound is a key intermediate in modern organic synthesis, particularly valued in the development of novel therapeutics.[1] Its molecular architecture, featuring a mono-Boc-protected piperazine scaffold, allows for precise chemical modifications essential for building complex, biologically active molecules.[2] A comprehensive understanding of its physicochemical properties, specifically aqueous solubility and chemical stability, is paramount for its effective use in drug discovery and development. This guide provides a detailed examination of the theoretical and practical aspects of characterizing these critical parameters. We will explore robust experimental protocols for determining both kinetic and thermodynamic solubility, outline a systematic approach to forced degradation studies for identifying potential stability liabilities, and discuss the development of a stability-indicating analytical method. The insights and methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to optimize formulation strategies, ensure analytical method robustness, and accelerate the progression of new chemical entities.

Physicochemical Profile

A foundational understanding of this compound begins with its core physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems. The molecule's structure incorporates a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group, a polar piperazine ring, a phenyl group, and a cyano moiety, creating a complex interplay of properties that influence its solubility and handling.[1][2]

| Property | Value / Description | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 444891-21-8 | [3][4][5] |

| Molecular Formula | C₁₉H₂₅N₃O₂ | N/A |

| Molecular Weight | 331.43 g/mol | N/A |

| Appearance | Typically a white to off-white crystalline powder or solid. | [2][6][7] |

| Key Structural Features | Mono-N-Boc protected piperazine, secondary amine, nitrile group, chiral center. | [1][2] |

Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a compound's suitability for further development, impacting everything from in vitro assay performance to in vivo bioavailability.[8] For a development intermediate like this, understanding its solubility in various aqueous media is crucial for reaction quenching, work-up procedures, and formulation of test solutions. We distinguish between two key types of solubility measurements: kinetic and thermodynamic.[9]

Kinetic vs. Thermodynamic Solubility: The "Why"

-

Kinetic Solubility is determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which it precipitates.[9] This mimics the conditions of many high-throughput biological screens and provides a rapid assessment of solubility for early-stage discovery.[9] It is a measure of how readily a compound stays in a supersaturated solution.

-

Thermodynamic Solubility represents the true equilibrium saturation point of a compound in a solvent.[9][10] This is typically determined using the "gold standard" shake-flask method, where an excess of the solid compound is equilibrated with the solvent over an extended period (e.g., 24-72 hours).[10][11] This value is indispensable for pre-formulation, guiding the development of stable formulations and predicting oral absorption.[8]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is the definitive method for establishing the equilibrium solubility of a compound.[10]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific aqueous medium at equilibrium.

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the test buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of visible solid material is essential to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker or rotator incubator set to a constant temperature (typically 25°C or 37°C).[11] Agitate for a period sufficient to reach equilibrium, usually 24 to 48 hours. A time-point study is often conducted initially to validate the equilibration period.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated supernatant. This is a critical step.[8]

-

Causality: Centrifugation followed by careful removal of the supernatant is often preferred over filtration. Filtration may lead to underestimation of solubility due to adsorption of the compound onto the filter material.[8] Centrifuge at high speed (e.g., 14,000 rpm for 15 minutes).

-

-

Sample Preparation for Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute it with a suitable organic solvent (e.g., acetonitrile or methanol) to prevent precipitation and to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV (as described in Section 4.3), against a standard curve prepared from known concentrations of the compound.

Visualization: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Forced Degradation Analysis

Understanding the chemical stability of a compound is a regulatory requirement and a scientific necessity.[12] Forced degradation, or stress testing, is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[12][13] The results are crucial for developing stable formulations, determining appropriate storage conditions, and selecting packaging.[12][14]

Predicted Degradation Pathways

The structure of this compound suggests several potential degradation pathways:

-

Acid-Labile Boc Group: The tert-butoxycarbonyl (Boc) group is a well-known acid-sensitive protecting group.[2] Under acidic conditions, it is expected to cleave, yielding the de-protected piperazine derivative and releasing isobutylene and carbon dioxide.

-

Piperazine Ring Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, potentially forming N-oxides.[15][16] This is a common degradation pathway for many piperazine-containing pharmaceuticals.

-

Thermal Degradation of Piperazine: At elevated temperatures, the piperazine ring itself can undergo degradation, often through nucleophilic substitution (SN2) reactions that can lead to ring-opening.[15][17]

-

Hydrolysis of Nitrile: While generally stable, the cyano (nitrile) group can be hydrolyzed to a carboxamide or carboxylic acid under harsh acidic or basic conditions, though this typically requires more forcing conditions than Boc-deprotection.

-

Photodegradation: Aromatic systems and heteroatoms can absorb UV light, making photostability testing, as outlined in ICH Q1B, a necessary part of the evaluation.[18]

Visualization: Potential Degradation Pathways

Caption: Predicted Degradation Pathways for the Target Compound.

Experimental Protocol: Forced Degradation Study

Objective: To intentionally degrade the compound under a variety of stress conditions to identify potential degradants and establish a stability-indicating analytical method. A target degradation of 5-20% is generally recommended to ensure that secondary degradation is minimized.[13][14]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (compound in solution without the stressor) should be run in parallel.

-

Acid Hydrolysis: Dilute with 0.1 M HCl and heat at 60-80°C for several hours.[13]

-

Base Hydrolysis: Dilute with 0.1 M NaOH and heat at 60-80°C for several hours.[13]

-

Oxidative Degradation: Dilute with 3-6% H₂O₂ and keep at room temperature or slightly elevated temperature for several hours.[14]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for an extended period (days).[14] Also, heat a solution of the compound to assess degradation in solution.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][18]

-

-

Sample Quenching & Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to the same final concentration and analyze using a stability-indicating HPLC method.

Development of a Stability-Indicating Analytical Method (SIAM)

A SIAM is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active compound due to degradation and separate it from its degradation products.[12]

Typical HPLC-UV/MS Method Parameters:

-

Instrument: HPLC with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

-

Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.7 µm particle size) is a common starting point.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-